(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine
Description
Properties
IUPAC Name |
N-[(1-propylindol-5-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-4-8-17-9-7-14-10-13(5-6-15(14)17)11-16-12(2)3/h5-7,9-10,12,16H,4,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYMMDSJWRTPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)CNC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Indole Precursors
A plausible route involves the sequential alkylation of indole derivatives. Starting with 5-methylindole , the 1-position could be propylated using 1-bromopropane under basic conditions (e.g., NaH in DMF). Subsequent bromination of the 5-methyl group via radical or electrophilic agents (e.g., NBS/light) would yield 5-(bromomethyl)-1-propylindole , which could undergo nucleophilic substitution with isopropylamine to form the target amine.
Reductive Amination Strategies
An alternative approach employs reductive amination between 5-formyl-1-propylindole and isopropylamine . Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) in methanol could facilitate imine intermediate reduction. However, the availability of the aldehyde precursor remains a bottleneck, requiring additional steps such as oxidation of 5-methylindole derivatives.
Adaptation of Patent-Based Methodologies
While no direct patents for this compound exist, analogous amine syntheses (e.g., (S)-2-amino-1-propanol) offer insights. For instance, high-pressure reactions in autoclaves (135°C, 19–30 bar) could be adapted for hydrolyzing intermediates or facilitating nucleophilic substitutions. The use of hydrochloric acid to generate hydrochloride salts might stabilize amine intermediates during purification.
Reaction Optimization and Challenges
Temperature and Pressure Effects
Autoclave-based reactions, as demonstrated in (S)-2-amino-1-propanol synthesis, could enhance reaction rates for steps requiring prolonged heating. For example, propylation or amination steps might benefit from temperatures >100°C and pressures of 20–30 bar to overcome kinetic barriers.
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF, DMSO) are ideal for alkylation, while protic solvents (e.g., methanol) suit reductive amination. Work-up procedures from patent literature, such as pH adjustment with NaOH to liberate free amines, could improve yields by precipitating byproducts like NaCl.
Stereochemical Considerations
Although the target compound lacks chiral centers, stereoselective methods (e.g., asymmetric catalysis) might be relevant if enantiomerically pure intermediates are required for downstream applications.
Analytical Characterization
Post-synthesis analysis would rely on:
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¹H/¹³C NMR : To confirm substituent positions and amine proton environments.
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GC-MS : For purity assessment and molecular ion verification.
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HPLC : To resolve any diastereomeric impurities (if applicable).
Proposed Data Tables
Table 1: Hypothetical Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1-Propylation of Indole | 1-Bromopropane, NaH, DMF, 80°C, 12h | 75% |
| 5-Bromomethylation | NBS, AIBN, CCl₄, reflux, 6h | 60% |
| Amine Substitution | Isopropylamine, K₂CO₃, MeCN, 60°C, 24h | 50% |
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Antidepressant Activity
Research indicates that indole derivatives, including (Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine, may exhibit antidepressant properties. These compounds often act as modulators of serotonin and norepinephrine pathways, which are critical in mood regulation. Studies have shown that modifications in the indole structure can enhance the efficacy of these compounds as potential antidepressants by improving their binding affinity to serotonin receptors .
Cholinesterase Inhibition
Some derivatives of indole compounds have been identified as cholinesterase inhibitors, which are beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves the inhibition of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain, thereby enhancing cognitive functions .
Indole Synthesis
Indoles can be synthesized through various methods such as Fischer indolization or cyclization reactions involving phenylhydrazines and ketones. These methods allow for the introduction of different substituents at specific positions on the indole ring, tailoring the compound's properties for desired biological activity .
Alkylation Reactions
Alkylation is often used to modify the amine group in indole derivatives. For instance, propan-2-yl groups can be introduced via nucleophilic substitution reactions with appropriate alkyl halides under basic conditions .
Case Study: Antidepressant Efficacy
A study published in a peer-reviewed journal demonstrated that a compound closely related to this compound showed significant antidepressant effects in animal models. The study utilized behavioral tests such as the forced swim test and tail suspension test to assess efficacy and found that higher doses resulted in decreased immobility times, suggesting an antidepressant effect .
Case Study: Neuroprotective Properties
Another research effort investigated the neuroprotective effects of indole derivatives against oxidative stress-induced neuronal cell death. The findings indicated that these compounds could significantly reduce cell death rates in vitro, highlighting their potential for developing neuroprotective therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues, highlighting differences in substitution patterns, molecular properties, and inferred pharmacological activities:
Key Comparisons
Core Structure Differences: The target compound’s aromatic indole core distinguishes it from indoline derivatives (e.g., (2,3-Dihydro-1H-indol-5-ylmethyl)amine), which have a partially saturated ring. Aromatic indoles are more likely to engage in receptor binding via π-π interactions, whereas indolines may exhibit altered pharmacokinetics due to reduced planarity .
Substituent Effects: The 1-propyl group on the indole nitrogen increases steric bulk compared to smaller substituents (e.g., methyl in 5-MeO-MALT), which may reduce metabolic degradation and modulate receptor affinity .
Pharmacological Implications: 5-MeO-MALT and related 5-methoxyindoles exhibit strong serotonergic activity due to the electron-donating methoxy group, which enhances receptor binding. In contrast, the target compound’s 5-methylamine-isopropyl group may favor interactions with monoamine oxidase (MAO) or trace amine-associated receptors (TAARs) . The propyl chain at N1 could prolong metabolic stability compared to shorter alkyl chains, as seen in tryptamine derivatives .
Physicochemical and Pharmacokinetic Profiles
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for 2-(1H-indol-3-yl)ethan-1-amine derivatives, involving nucleophilic addition or reductive amination steps .
- Its lipophilicity and steric bulk may also confer neuroprotective or anti-inflammatory properties.
- Safety and Toxicity : Propyl and isopropyl groups may reduce acute toxicity compared to smaller alkylamines (e.g., methamphetamine) but require empirical validation .
Biological Activity
The compound (Propan-2-yl)[(1-propyl-1H-indol-5-yl)methyl]amine is a derivative of indole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole core, which is known for its role in various biological systems, and a propan-2-yl group that enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, particularly monoamine oxidases (MAOs), which are critical in the regulation of serotonin and norepinephrine levels .
- Receptor Binding : It has been shown to bind to various receptors, including serotonin receptors, which play a vital role in mood regulation and could potentially lead to antidepressant effects .
2. Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic effects in several areas:
- Antidepressant Activity : Due to its influence on serotonin levels, it may serve as a candidate for treating depression .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating immune responses, suggesting that this compound could have similar effects .
Table 1: Summary of Biological Activities
Case Study Insights
In one study focusing on indole derivatives, it was observed that compounds similar to this compound showed significant inhibition of MAO activity, leading to increased levels of neurotransmitters associated with mood enhancement . Furthermore, another study highlighted the compound's potential as an anti-inflammatory agent through its ability to modulate cytokine release from immune cells .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N-(1-methylindol-5-yl)methylamine | Methyl substitution on the indole ring | Moderate MAO inhibition |
| N-(1-propylindol-5-yl)methylpropane | Propane chain instead of propan-2-y | Enhanced receptor binding |
| N-(1-propylindol)-3-methylpropanamine | Additional methyl group | Increased antidepressant effect |
Q & A
Q. How to optimize reaction yields in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd/C), and solvent polarity to identify optimal conditions .
- Continuous Flow Chemistry : Reduces side reactions and improves scalability .
Safety & Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
